molecular formula C13H21NO5 B173805 1-Tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate CAS No. 125545-98-4

1-Tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate

Cat. No.: B173805
CAS No.: 125545-98-4
M. Wt: 271.31 g/mol
InChI Key: YAVQLRUBKDCOCI-UHFFFAOYSA-N
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Description

1-Tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate is an organic compound with the molecular formula C13H21NO5 and a molecular weight of 271.31 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals. It is known for its unique structure, which includes a piperidine ring substituted with tert-butyl, ethyl, and oxo groups.

Preparation Methods

The synthesis of 1-Tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate involves several steps:

    Reaction of Piperidine with Ethyl Chloroacetate: This step forms 3-oxopiperidine.

    Reaction with Tetrabutylammonium Trifluorosilicate: This produces the corresponding N-BOC protected amide.

    Reaction with Dimethyl Oxalate: This final step yields this compound.

Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using automated systems and controlled environments to ensure consistency and scalability.

Chemical Reactions Analysis

1-Tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of carboxylic acids, while reduction with hydride donors can produce alcohols.

Scientific Research Applications

1-Tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: Researchers use this compound to study enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological conditions.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to the desired therapeutic or research outcomes .

Comparison with Similar Compounds

1-Tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl 4-oxopiperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-5-18-11(16)10-8-9(15)6-7-14(10)12(17)19-13(2,3)4/h10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVQLRUBKDCOCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)CCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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